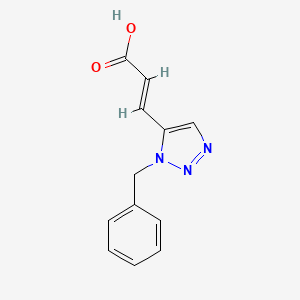

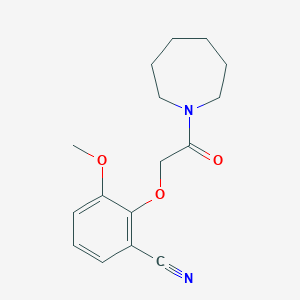

![molecular formula C25H19N5O3 B3009460 2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide CAS No. 941952-92-7](/img/structure/B3009460.png)

2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine-based ligands involves the reaction of 2-aminopyrimidine with 2-hydroxy-1,4-naphthoquinone, as demonstrated in the study of the compound 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione (L). This process results in the formation of the ligand, which can further react with various metal acetates such as Ni(II), Co(II), Mn(II), and Zn(II) to form corresponding metal complexes. These complexes are then characterized using a range of spectroscopic techniques, including infrared and electronic spectroscopy, elemental analysis, room-temperature magnetometry, conductance measurements, and thermogravimetry-differential scanning calorimetry (TG-DSC) .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is elucidated using spectroscopic methods. The room-temperature magnetic data and electronic spectral measurements suggest that the metal complexes exhibit a 4-coordinate square planar or tetrahedral geometry. Additionally, the thermal analysis indicates the presence of monohydrate complexes. The molecular docking studies included in the research imply that these metal complexes have significant binding affinity with drug targets, suggesting potential pharmaceutical applications .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for understanding their potential applications. The antimicrobial screening of the synthesized ligand and its metal complexes shows varying degrees of effectiveness, with the Mn(II) complex displaying the best results, suggesting that the chemical reactions leading to these complexes are significant for antimicrobial activity. The study does not detail other chemical reactions that the synthesized compounds may undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized by several techniques. The spectroscopic data provide insights into the electronic structure, while the conductance measurements and TG-DSC analyses offer information on the physical state and stability of the complexes. The antimicrobial activity results indicate that these compounds have practical applications, with the Mn(II) complex showing the most promise. The density functional theory (DFT) studies further discuss the electronic, structural, and spectroscopic properties of the complexes, providing a deeper understanding of their behavior .

In another study, the reaction of naphthalene-2,3-diol with 4-aminoantipyrine in the presence of acetic acid leads to the acetylation of the amine function, and the resulting acetamide co-crystallizes with the diol. The molecular structure is stabilized by O–H⋯O=C hydrogen bonds, forming a chain motif, which is further linked into a layer motif via N—H⋯O interactions. This study provides insight into the co-crystallization process and the intermolecular interactions that contribute to the stability of the molecular structure .

Scientific Research Applications

Crystal Structures and Molecular Interactions

The study of crystal structures of compounds related to "2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide" has revealed insights into their molecular geometry and interactions. For example, research on (diaminopyrimidin-2-yl)thioacetamide derivatives has shown how the pyrimidine ring's inclination relative to other ring systems in the molecule affects its crystal packing and hydrogen bonding patterns, which could influence the compound's reactivity and interaction with biological targets (Subasri et al., 2017).

Synthesis and Chemical Properties

The synthesis of related compounds involves various chemical reactions that yield mono- and disubstituted derivatives with potential antimicrobial activities. Studies have focused on understanding their stability under different media, which is crucial for their application in biological settings (Voskienė et al., 2011).

Biological Activities and Applications

Research into the biological activities of compounds similar to "2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide" has been extensive. For instance, certain derivatives have shown significant anti-proliferative activities against various cancer cell lines, suggesting their potential as therapeutic agents (Abdel-Rahman et al., 2021). Moreover, the exploration of their anxiolytic effects based on computer predictions and experimental confirmations highlights their potential in treating neurological disorders (Lutsenko et al., 2013).

Antimicrobial and Antituberculosis Activity

Some novel derivatives have been synthesized with the intent of exploring their antimicrobial and antituberculosis activities. The structural modifications in these compounds have led to promising activities against various microbial strains, indicating their potential as antimicrobial agents (Soni & Patel, 2017).

properties

IUPAC Name |

2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N5O3/c31-22(28-20-10-3-8-18-7-1-2-9-19(18)20)16-29-21-11-5-13-27-23(21)24(32)30(25(29)33)15-17-6-4-12-26-14-17/h1-14H,15-16H2,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWYMRNWFNDLHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CN=CC=C5)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

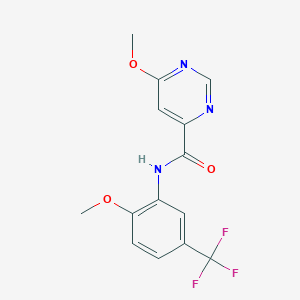

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B3009379.png)

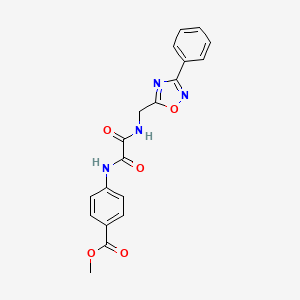

![N-(3,4-dimethoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3009385.png)

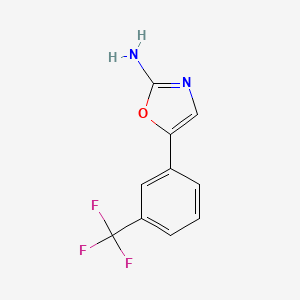

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-ylamine](/img/structure/B3009390.png)

![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)

![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)